Methyl (2R)-2-isocyano-3-methylbutanoate
Description
Methyl (2R)-2-isocyano-3-methylbutanoate is a chiral ester featuring an isocyano (-NC) functional group at the 2-position (R-configuration) and a 3-methylbutanoate ester moiety. The isocyano group confers unique reactivity, enabling applications in cycloaddition reactions and asymmetric synthesis.
Properties
IUPAC Name |
methyl (2R)-2-isocyano-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(8-3)7(9)10-4/h5-6H,1-2,4H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFMTYQJNZRLN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-isocyano-3-methylbutanoate typically involves the reaction of a suitable precursor with an isocyanide reagent. One common method is the reaction of (2R)-2-amino-3-methylbutanoic acid with methyl chloroformate to form the corresponding carbamate, which is then dehydrated to yield the isocyano compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-isocyano-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl (2R)-2-isocyano-3-methylbutanoate has the molecular formula and is characterized by the presence of an isocyanide functional group. The compound's structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry.
Medicinal Chemistry
This compound has been investigated for its potential use in drug development. The isocyanide group is known for its reactivity in forming various heterocycles, which are often found in biologically active compounds.
Case Study: Synthesis of Heterocycles
In a study published by Sigma-Aldrich, researchers utilized this compound as a precursor for synthesizing complex heterocyclic compounds. The reactions demonstrated high yields and selectivity, indicating the compound's utility in medicinal chemistry for developing new pharmaceuticals .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic addition and cycloaddition, makes it an essential component in constructing complex organic molecules.
Applications:
- Nucleophilic Reactions : this compound can react with nucleophiles to form amines and other derivatives.
- Cycloaddition Reactions : It participates in cycloaddition reactions to create cyclic structures that are critical in many organic compounds.
Materials Science
Recent advancements have highlighted the role of this compound in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A research project focused on utilizing this compound to create novel polymeric materials with enhanced properties. The study indicated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability .
Agrochemicals
The compound has also been explored for applications in agrochemicals, particularly as a precursor for synthesizing pesticides and herbicides.
Insights:
Research indicates that derivatives of this compound exhibit biological activity against specific pests, suggesting potential use in agricultural formulations .
Analytical Chemistry
This compound can be employed as a reagent in analytical chemistry for detecting amines and other functional groups due to its unique reactivity profile.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-isocyano-3-methylbutanoate involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. This reactivity makes it a useful tool in the study of enzyme inhibition and protein modification .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ester Derivatives with Branched Chains
- Key Differences: Unlike the target compound, this molecule lacks the electrophilic isocyano group. Its stereochemistry at C2 (R-configuration) is similar, but the ester group is attached to a 2-methylbutyl chain instead of a methyl group. Applications: Likely used in flavor/fragrance industries due to its branched ester structure .
Amino-Substituted Esters
- Compound: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () Functional Groups: Amino (-NH-) and ester. Key Differences: The amino group in this compound contrasts with the isocyano group in the target. Synthesis: Prepared via nucleophilic substitution (SN2) using trifluoroethylating reagents, a method distinct from isocyano synthesis .
Isothiocyanate and Simple Esters
- Compound: Methyl isothiocyanate () Molecular Formula: C₂H₃NS Functional Groups: Isothiocyanate (-N=C=S). Key Differences: Isothiocyanates are structurally analogous to isocyanates (-NCO) but differ in electronic properties due to sulfur. The target’s isocyano group (-NC) is less stable and more reactive, making it valuable for click chemistry .
Amide/Ketone-Containing Esters
- Compound: Methyl 2-benzoylamino-3-oxobutanoate () Functional Groups: Amide (-NHCO-) and ketone. Key Differences: The amide and ketone groups render this compound polar and less reactive toward cycloadditions compared to the isocyano-bearing target. Synthesis: Prepared via condensation with aromatic amines, highlighting divergent synthetic pathways from isocyano derivatives .
Phthalimide-Containing Acids
- Compound: (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid () Functional Groups: Phthalimide and carboxylic acid. Key Differences: The phthalimide group enhances rigidity and crystallinity, unlike the linear isocyano-ester structure. Both compounds share stereochemical complexity (R-configuration), but their applications diverge (pharmaceuticals vs. synthetic intermediates) .
Data Tables
Table 1. Structural and Physical Properties
| Compound | Molecular Formula | Molecular Mass | Functional Groups | Key Feature |
|---|---|---|---|---|
| Methyl (2R)-2-isocyano-3-methylbutanoate* | C₇H₁₁NO₂ | ~157.17 | Ester, Isocyano (-NC) | High reactivity in cycloadditions |
| (2R)-2-Methylbutyl 3-methylbutanoate | C₁₀H₂₀O₂ | 172.27 | Ester | Branched-chain ester |
| Methyl isothiocyanate | C₂H₃NS | 73.11 | Isothiocyanate (-NCS) | Volatile, pungent odor |
*Estimated values due to lack of direct data.
Research Findings and Implications
- Reactivity: Isocyano groups (target) exhibit superior electrophilicity compared to amino () or amide () groups, enabling participation in Passerini or Ugi reactions .
- Synthetic Challenges: Isocyano synthesis often requires hazardous reagents (e.g., phosgene), unlike the safer SN2 routes for amino esters () .
- Stability: Isothiocyanates () are more stable than isocyano derivatives, which may decompose under acidic conditions .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl (2R)-2-isocyano-3-methylbutanoate with high enantiomeric purity?
this compound can be synthesized via chiral auxiliary or catalytic asymmetric methods. A common approach involves:
- Chiral Pool Synthesis : Starting from enantiomerically pure amino acids, such as (2R)-2-amino-3-methylbutanoate derivatives. The amino group is converted to an isocyano group via dehydration of a formamide intermediate, as seen in analogous syntheses of methyl esters .
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect intermediates, followed by deprotection and functionalization (e.g., thiourea intermediates for isocyanide formation) .
- Column Chromatography : Purification using C18 reverse-phase or silica gel columns to isolate the enantiopure product .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : and NMR to analyze coupling constants and diastereotopic splitting patterns. For example, the methine proton adjacent to the isocyano group shows distinct splitting due to restricted rotation .
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. This method is critical for validating stereochemistry in chiral centers .
- Optical Rotation/Polarimetry : Comparison of experimental optical rotation with literature values for (R)-configured analogs .
Advanced Research Questions
Q. What side reactions compete with isocyano group formation during synthesis, and how are they suppressed?
Common side reactions include:
- Oxazoline Formation : Occurs when the isocyano group reacts intramolecularly with ester carbonyls. Mitigation involves low-temperature reaction conditions and steric hindrance via bulky protecting groups .
- Hydrolysis of Isocyanides : Moisture-sensitive intermediates require anhydrous solvents (e.g., THF) and inert atmospheres (N/Ar) .
- Byproduct Analysis : LCMS and HRMS (ESI or EI) monitor reaction progress and identify impurities, enabling iterative optimization of reaction time and stoichiometry .
Q. How does the electron-withdrawing isocyano group influence the reactivity of this compound in nucleophilic additions?
The isocyano group activates the α-carbon toward nucleophilic attack due to its strong electron-withdrawing nature. Comparative studies with carbamate or ester analogs show:
- Enhanced Electrophilicity : Faster reaction rates in Ugi or Passerini multicomponent reactions compared to non-isocyano esters.
- Steric Effects : The 3-methylbutanoate moiety introduces steric hindrance, favoring regioselective attack at less hindered positions. Computational studies (DFT) can model these effects .
Q. How can conflicting NMR data for this compound be resolved?
Contradictions in or assignments arise from dynamic effects or impurities. Strategies include:
- 2D NMR Techniques : COSY, HSQC, and NOESY to correlate proton environments and confirm connectivity .
- Variable-Temperature NMR : Resolves overlapping signals caused by conformational exchange (e.g., hindered rotation around the isocyano group) .
- Isotopic Labeling : -labeled isocyanides simplify detection in complex mixtures .
Q. What crystallographic challenges arise with this compound, and how does SHELX address them?
Challenges include:
- Crystal Twinning : Common in flexible esters; SHELXD detects and models twin laws to refine structures .
- Disorder in the Isocyano Group : SHELXL’s PART and SUMP instructions resolve anisotropic displacement parameters .
- High-Resolution Data : SHELXPRO interfaces with synchrotron data for accurate charge density analysis .
Q. What mechanistic insights explain stereoselectivity in catalytic asymmetric syntheses of this compound?
Enantioselectivity arises from:
- Chiral Ligand Effects : Palladium or gold catalysts with (R)-BINAP ligands induce steric control during formamide dehydration .
- Transition-State Modeling : DFT studies reveal how bulky substituents on the catalyst stabilize specific diastereomeric transition states.
- Kinetic Resolution : Racemic starting materials are dynamically resolved via selective activation of the (R)-enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
